molecular formula C10H16O4 B153644 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-22-2

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No. B153644
Key on ui cas rn: 3399-22-2
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Patent
US06649600B1

Procedure details

To a stirred solution of diisopropylamine (84.5 ml, 600 mmol) in THF (anhydrous, 700 ml) cooled to −30° C. under nitrogen is added n-butyl lithium (2.5 M in hexane, 220 ml, 550 mmol) by a syringe. The misture is stirred for 30 min at −30° C. and then cooled to −78° C. HMPA (360 ml, 4 equivalents, 2 mol) is added by a syringe and a dolution of dimethyl cyclohexane-1,4-dicarboxylate (100 g, 500 mmol) in THF (anhydrous, 100 ml is added by a syringe subsequently. The mixture is stirred for an additional 40 min. Then 1-bromo-2-chloroethane (41.5 ml, 500 mmol) is added and the mixture stirred at −78° C. for an additional 20 min. The cold bath is removed and stirring is continued for 1 hr. The reaction mixture is cooled back to −78° and a mixture of HMPA (360 ml, 4 eq, 2 mol) in THF 600 ml) is added. By cannula, freshly prepared LDA (200 ml of n-butyl lithium, 2.5 M in hexane, 500 mmol is added to diisopropylamine (78 ml, 556 mmol) in THF (anhydrous, 700 ml)) is transferred into the reaction mixture at −78°. The reaction mixture is stirred at −78° for 1.33 hr followed by removal of the cooling bath and additional stirring for 5-6 hr. The mixture is quenched with saturated aqueous ammonium chloride (400 ml) and concentrated under reduced pressure at 35° to remove the THF. The residue is diluted with water (800 ml) and extracted with hexance (3×600 ml). The combined extracts are washed with saline (700 ml) and dried over sodium sulfate. Using a bath temperature of 35° the solvents are are removed under reduced pressure to give a residue. The residue is stirred with hexane (50 ml) at 20-25° for 0.5 hr. The resulting suspension is cooled to 0° for 2 hr and filtered to give the title compound.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
41.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
360 mL
Type
reactant
Reaction Step Seven
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
Quantity
200 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.CN(P(N(C)C)(N(C)C)=O)C.[CH:24]1([C:34]([O:36][CH3:37])=[O:35])[CH2:29][CH2:28][CH:27]([C:30]([O:32][CH3:33])=[O:31])[CH2:26][CH2:25]1.BrCCCl.[Li+].CC([N-]C(C)C)C>C1COCC1.CCCCCC>[CH3:37][O:36][C:34]([C:24]12[CH2:2][CH2:1][C:27]([C:30]([O:32][CH3:33])=[O:31])([CH2:26][CH2:25]1)[CH2:28][CH2:29]2)=[O:35] |f:5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
84.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
360 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
41.5 mL
Type
reactant
Smiles
BrCCCl
Step Seven
Name
Quantity
360 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The misture is stirred for 30 min at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for an additional 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for an additional 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cold bath is removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled back to −78°
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is transferred into the reaction mixture at −78°
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at −78° for 1.33 hr
Duration
1.33 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the cooling bath
STIRRING
Type
STIRRING
Details
additional stirring for 5-6 hr
Duration
5.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The mixture is quenched with saturated aqueous ammonium chloride (400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 35°
CUSTOM
Type
CUSTOM
Details
to remove the THF
ADDITION
Type
ADDITION
Details
The residue is diluted with water (800 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexance (3×600 ml)
WASH
Type
WASH
Details
The combined extracts are washed with saline (700 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
temperature of 35°
CUSTOM
Type
CUSTOM
Details
are are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled to 0° for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C12CCC(CC1)(CC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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